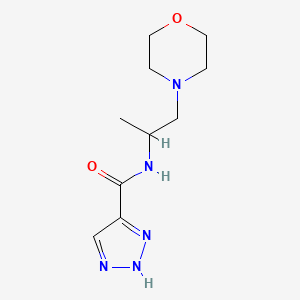![molecular formula C12H15N5 B6642584 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B6642584.png)
6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine-based inhibitors. It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the activity of certain enzymes.
Mechanism of Action
The mechanism of action of 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine involves the inhibition of DHFR. DHFR is an enzyme that is essential for the synthesis of thymidylate, which is a precursor for DNA synthesis. By inhibiting DHFR, 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine can prevent the synthesis of DNA, thereby inhibiting the proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine have been extensively studied. It has been shown to have potent antitumor activity in various cancer cell lines. It also exhibits low toxicity towards normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine is its ability to selectively inhibit DHFR, which is overexpressed in many cancer cells. This makes it a promising candidate for cancer treatment. However, one of the limitations of 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine. One of the areas of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the exploration of the potential of 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine in combination with other anticancer agents. Finally, the development of new formulations that can improve the solubility and bioavailability of the compound is also an area of research.
Synthesis Methods
The synthesis of 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine involves the reaction of 2,4-diaminopyrimidine with 6-methylpyridine-2-carbaldehyde in the presence of a catalyst. The product is then purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine has been widely studied for its potential use in cancer treatment. It acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in the synthesis of DNA. By inhibiting DHFR, 6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine can prevent the proliferation of cancer cells.
properties
IUPAC Name |
6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-8-4-3-5-10(15-8)7-14-11-6-9(2)16-12(13)17-11/h3-6H,7H2,1-2H3,(H3,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWHCQZVEVRCFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNC2=NC(=NC(=C2)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide](/img/structure/B6642509.png)


![N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine](/img/structure/B6642530.png)
![[1-(2-Amino-6-methylpyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B6642545.png)
![2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B6642547.png)
![6-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6642557.png)
![4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide](/img/structure/B6642565.png)
![N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine](/img/structure/B6642568.png)



![2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6642628.png)